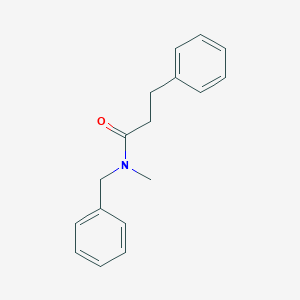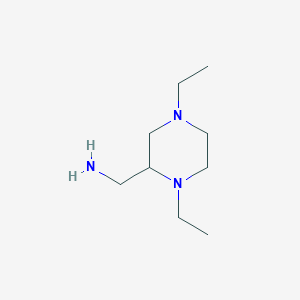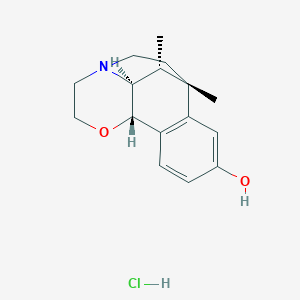
Hmeeb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan is a complex organic compound with the molecular formula C16H22ClNO2 and a molecular weight of 295.8 g/mol. This compound is known for its unique structure, which includes an epoxyethano bridge and multiple functional groups that contribute to its diverse chemical properties.
Vorbereitungsmethoden
The synthesis of 2’-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan involves several steps, typically starting with the formation of the benzomorphan core. This core is then modified through various chemical reactions to introduce the hydroxy, dimethyl, and epoxyethano groups. The specific reaction conditions and reagents used can vary, but common methods include:
Formation of the Benzomorphan Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The hydroxy and dimethyl groups are typically introduced through substitution reactions, while the epoxyethano bridge is formed through an epoxidation reaction.
Analyse Chemischer Reaktionen
2’-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the epoxyethano bridge into a diol or other reduced forms.
Substitution: The hydroxy and dimethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
2’-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan has several applications in scientific research, including:
Chemistry: It is used as a model compound for studying the reactivity of epoxyethano and benzomorphan structures.
Biology: Researchers investigate its potential biological activities, including interactions with enzymes and receptors.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the synthesis of other complex organic compounds or as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2’-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxyethano bridge and hydroxy group play crucial roles in these interactions, potentially leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2’-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan can be compared to other benzomorphan derivatives, such as:
5,9-Dimethyl-6,7-benzomorphan: Lacks the epoxyethano bridge and hydroxy group, resulting in different chemical and biological properties.
2’-Hydroxy-5,9-dimethyl-6,7-benzomorphan: Similar structure but without the epoxyethano bridge, leading to variations in reactivity and applications.
8,2-Epoxyethano-6,7-benzomorphan: Contains the epoxyethano bridge but lacks the hydroxy and dimethyl groups, affecting its overall properties.
Eigenschaften
CAS-Nummer |
117016-26-9 |
|---|---|
Molekularformel |
C16H22ClNO2 |
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
(1S,8S,15S,16R)-8,16-dimethyl-14-oxa-11-azatetracyclo[6.6.2.02,7.011,15]hexadeca-2(7),3,5-trien-5-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-10-14-15-12-4-3-11(18)9-13(12)16(10,2)5-6-17(14)7-8-19-15;/h3-4,9-10,14-15,18H,5-8H2,1-2H3;1H/t10-,14-,15-,16-;/m0./s1 |
InChI-Schlüssel |
UUNACMSSHSJBCE-RCGOWTHUSA-N |
SMILES |
CC1C2C3C4=C(C1(CCN2CCO3)C)C=C(C=C4)O.Cl |
Isomerische SMILES |
C[C@H]1[C@H]2[C@@H]3C4=C([C@]1(CCN2CCO3)C)C=C(C=C4)O.Cl |
Kanonische SMILES |
CC1C2C3C4=C(C1(CCN2CCO3)C)C=C(C=C4)O.Cl |
Key on ui other cas no. |
117016-26-9 |
Synonyme |
2'-hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan HMEEB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


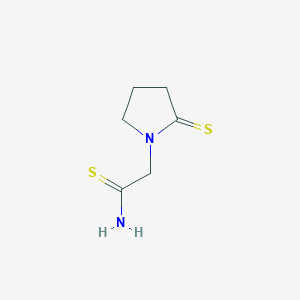
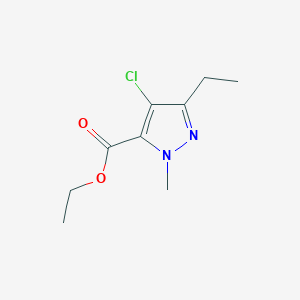
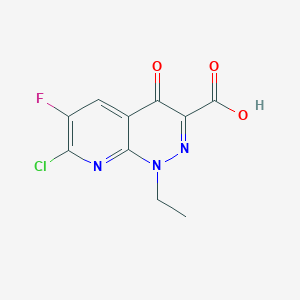
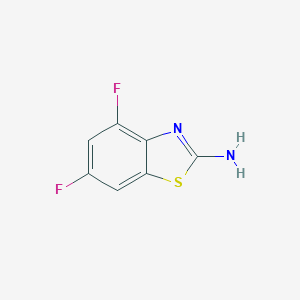
![[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide](/img/structure/B53886.png)
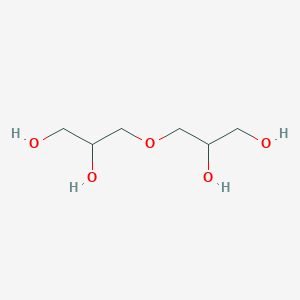
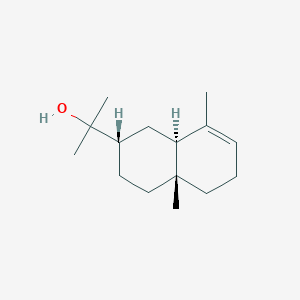
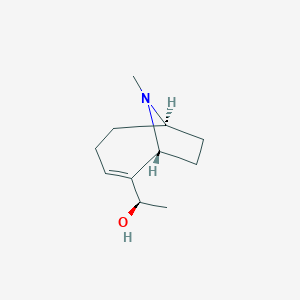
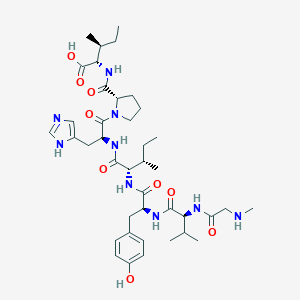
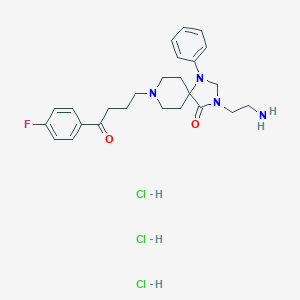
![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)
![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)
